2,4,5-Trifluoroanisole
CAS No.: 5006-38-2
Cat. No.: VC3791718
Molecular Formula: C7H5F3O
Molecular Weight: 162.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5006-38-2 |
|---|---|
| Molecular Formula | C7H5F3O |
| Molecular Weight | 162.11 g/mol |
| IUPAC Name | 1,2,4-trifluoro-5-methoxybenzene |
| Standard InChI | InChI=1S/C7H5F3O/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 |
| Standard InChI Key | SKYXLDSRLNRAPS-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1F)F)F |
| Canonical SMILES | COC1=CC(=C(C=C1F)F)F |
Introduction
Chemical Identity and Structural Characteristics
2,4,5-Trifluoroanisole (C₇H₅F₃O) is a substituted anisole derivative with fluorine atoms at the 2-, 4-, and 5-positions of the benzene ring. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 5006-38-2 | |
| Molecular Formula | C₇H₅F₃O | |
| Molecular Weight | 162.11 g/mol | |
| IUPAC Name | 1-Methoxy-2,4,5-trifluorobenzene | |
| SMILES Notation | COC1=C(C(=C(C=C1F)F)F) |
The compound’s structure is characterized by electron-withdrawing fluorine atoms and an electron-donating methoxy group, creating a polarized aromatic system. This electronic configuration influences its reactivity in electrophilic substitution and cross-coupling reactions .
Synthesis and Production Methods
Direct Fluorination of Anisole Derivatives
2,4,5-Trifluoroanisole is typically synthesized via halogen-exchange reactions using precursors like 2,4,5-trichloroanisole. Fluorination agents such as potassium fluoride (KF) or hydrogen fluoride (HF) in polar aprotic solvents (e.g., dimethylformamide) yield the target compound .
Lithiation-Carboxylation Pathways
A novel method involves lithiation of 2,4,5-trifluoroanisole using lithium diisopropylamide (LDA) at low temperatures (−70°C), followed by carboxylation with CO₂ to produce fluorinated benzoic acid derivatives . For example:
This method achieves >90% regioselectivity and is scalable for industrial applications .
Alternative Routes
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Nucleophilic Aromatic Substitution: Reaction of 2,4,5-trifluorophenol with methyl iodide in the presence of a base .
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Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids to introduce additional functional groups .
Physicochemical Properties
Thermal and Spectral Data
| Property | Value | Source |
|---|---|---|
| Boiling Point | 170°C (estimated) | |
| Melting Point | Not reported | – |
| Density | 1.49 g/cm³ (estimated) | |
| Refractive Index (n₂₀ᴰ) | 1.451 (estimated) |
Spectroscopic Characterization:
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¹⁹F NMR (CDCl₃): δ −138.2 (d, J = 20 Hz), −142.5 (m), −144.1 (d, J = 18 Hz) .
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IR (KBr): 1245 cm⁻¹ (C–F stretch), 2830 cm⁻¹ (O–CH₃ stretch) .
Solubility and Stability
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Solubility: Miscible with organic solvents (e.g., THF, DCM); insoluble in water .
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Stability: Resists hydrolysis under acidic conditions but degrades in strong bases due to methoxy group cleavage .
Industrial and Research Applications
Agrochemical Intermediates
2,4,5-Trifluoroanisole is a precursor for herbicides and fungicides. For example, its carboxylation yields 2-methoxy-3,6-difluorobenzoic acid, a key component in fluorinated analogs of dicamba . These derivatives exhibit moderate herbicidal activity (40–60% growth inhibition at 200 ppm) .
Pharmaceutical Building Blocks
The compound is used in synthesizing capsid assembly modulators for antiviral drugs. Functionalization with sulfonamide groups produces inhibitors targeting hepatitis B virus replication .
Materials Science
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OLEDs: 2,4,5-Trifluoroanisole derivatives enhance electron transport in perovskite films, achieving luminances up to 1.2 × 10³ cd/m² .
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Carbon Nanotube Functionalization: Forms organic color centers in single-wall carbon nanotubes (SWCNTs), enabling near-infrared fluorescence for biosensing .
Exposure Control
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